molecular formula C8H7BrClNO3 B578735 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene CAS No. 1365272-18-9

5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene

Cat. No. B578735
CAS RN: 1365272-18-9
M. Wt: 280.502
InChI Key: WUTUDOOUHIAOAD-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene is a chemical compound with the CAS Number: 1365272-18-9 . Its molecular formula is C8H7BrClNO3 . It has a molecular weight of 280.51 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C8H7BrClNO3 . The compound has a complexity of 211 and a monoisotopic mass of 278.92978 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 280.5 . The compound has a covalently-bonded unit count of 1 . It has a topological polar surface area of 55Ų . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Anisotropic Displacement Parameters

Anisotropic displacement parameters for compounds similar to 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene have been calculated and determined by X-ray diffraction experiments, highlighting the complex nature of these compounds and their challenges in experimental setups (Damian Mroz et al., 2020).

Synthesis Processes

Research on the synthesis of ethoxy-4-nitrobenzene, which shares a similar chemical framework, has been conducted using phase-transfer catalysts under ultrasound irradiation conditions. This highlights the innovative methods in nucleophilic substitution reactions for compounds within this chemical class (Maw‐Ling Wang & V. Rajendran, 2007).

Crystallographic Studies

A crystallographic study on benzoic acid derivatives related to this compound has provided insights into the molecular geometries and intermolecular interactions of such compounds. This research offers valuable information for understanding the structural properties of halogenated nitrobenzene derivatives (S. Pramanik et al., 2019).

Microbial Degradation

Studies have also been conducted on the microbial degradation of chloro-nitrobenzene compounds, demonstrating the potential environmental applications of microbes in degrading pollutants related to this compound (M. Shah, 2014).

Quantum Dot Nanocomposites

Research on CdSe quantum dots capped with PAMAM-G(4) dendrimer for the detection of nitroaromatic compounds showcases the application of similar structures in the development of sensitive materials for detecting explosives and environmental pollutants (Manuel Algarra et al., 2011).

Mechanism of Action

Mode of Action

The mode of action of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene is likely to involve electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes further reactions, leading to the final product .

Pharmacokinetics

Its molecular weight of 28051 suggests that it could potentially be absorbed and distributed in the body

Result of Action

Given its potential for electrophilic aromatic substitution , it could potentially lead to changes in the structure and function of target molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature, as suggested by its storage conditions of 2-8°C . Additionally, its efficacy could be influenced by factors such as pH, presence of other molecules, and the specific biological environment within the body.

properties

IUPAC Name

5-bromo-1-chloro-2-ethoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO3/c1-2-14-8-6(10)3-5(9)4-7(8)11(12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTUDOOUHIAOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742879
Record name 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365272-18-9
Record name 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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